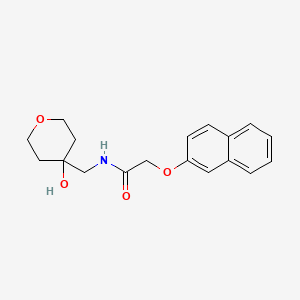

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Description

N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative characterized by a tetrahydropyran (THP) ring substituted with a hydroxyl group at the 4-position, connected via a methylene bridge to the acetamide backbone. This structural motif suggests applications in medicinal chemistry, particularly in targeting hydrophobic binding pockets or modulating solubility through the hydroxyl group.

Properties

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c20-17(19-13-18(21)7-9-22-10-8-18)12-23-16-6-5-14-3-1-2-4-15(14)11-16/h1-6,11,21H,7-10,12-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXBYLRYUONCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure featuring a tetrahydropyran ring and a naphthalene moiety. Its molecular formula is , with a molecular weight of approximately 273.32 g/mol. The presence of hydroxyl and ether functional groups suggests potential interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Receptor Modulation : It has been identified as a positive allosteric modulator for certain receptors, influencing neurotransmission and potentially impacting conditions like Alzheimer's disease and schizophrenia .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may be beneficial in treating various inflammatory diseases .

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- In Vivo Studies : Animal models have shown that administration of this compound leads to significant reductions in markers of inflammation and pain, suggesting its potential as an analgesic and anti-inflammatory agent.

- Cell Culture Experiments : In vitro studies reveal that the compound can inhibit the production of pro-inflammatory cytokines in macrophages, supporting its role as an anti-inflammatory agent .

Case Studies

A notable case study involved the use of this compound in a rat model of chronic pain. The results indicated that treatment led to a reduction in pain behavior compared to control groups, with accompanying biochemical analyses showing decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s core structure—2-(naphthalen-2-yloxy)acetamide—is shared with several analogs, but substituents on the acetamide nitrogen vary significantly, influencing bioactivity and physicochemical properties. Key comparisons include:

Physicochemical Properties

- Hydrophilicity: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated THP analogs (e.g., ). This could enhance aqueous solubility but reduce blood-brain barrier penetration.

- Molecular Weight : The target compound (MW ~385 g/mol) falls within the drug-like range, similar to triazole derivatives (MW 350–450 g/mol ).

- LogP: Predicted to be lower than morpholinoethyl or pyridinyl analogs due to the hydroxyl group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-2-yloxy)acetamide, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via 1,3-dipolar cycloaddition reactions between azide precursors and alkynes. Key steps include:

- Propargylation : Reaction of naphthol derivatives with propargyl bromide in DMF using K₂CO₃ as a base to form intermediates like (prop-2-yn-1-yloxy)naphthalene .

- Cycloaddition : Azide-alkyne coupling under ambient or mild thermal conditions (e.g., 50–80°C) in polar aprotic solvents (e.g., DMF, THF). Yield optimization requires precise stoichiometric ratios and monitoring via TLC (n-hexane:ethyl acetate, 9:1) .

- Purification : Crude products are extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography. Typical yields range from 60–73% depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer :

- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1670–1680 cm⁻¹, C-O at ~1210–1287 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.3 ppm, pyran methylene at δ 3.5–4.0 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. experimental values with <0.5 ppm error) .

Q. How can researchers design initial biological activity screens for this compound?

- Answer :

- In vitro assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines), antimicrobial activity (e.g., MIC against S. aureus), or enzyme inhibition (e.g., kinase targets) .

- Structural analogs : Compare activity with derivatives containing substituted pyrimidine or naphthalene groups to establish preliminary structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-throughput synthesis of derivatives?

- Answer :

- Automated platforms : Use continuous flow reactors to enhance reproducibility and scalability .

- Catalyst screening : Test transition-metal catalysts (e.g., Cu(I) for click chemistry) to accelerate cycloaddition kinetics .

- Solvent optimization : Replace DMF with greener solvents (e.g., PEG-400) to improve environmental compatibility .

Q. What strategies resolve discrepancies in NMR data interpretation for structurally similar derivatives?

- Answer :

- Advanced NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic or heterocyclic regions .

- Crystallography : Use single-crystal X-ray diffraction (via SHELXL ) to unambiguously confirm stereochemistry.

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16) .

Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance biological potency?

- Answer :

- Substituent variation : Synthesize derivatives with modified pyran hydroxyl groups, naphthalene substituents (e.g., electron-withdrawing Cl, NO₂), or acetamide linkers .

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., kinases, GPCRs) .

- Data-driven SAR : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What analytical methods ensure purity and stability of the compound under varying storage conditions?

- Answer :

- HPLC-DAD/MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradient) .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor decomposition via LC-MS .

- Thermogravimetric analysis (TGA) : Assess thermal stability to determine optimal storage temperatures (e.g., -20°C for long-term) .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity data across different assay platforms?

- Answer :

- Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .

- Orthogonal validation : Confirm results with alternative methods (e.g., fluorescence-based assays vs. luminescence) .

- Meta-analysis : Compare findings with structurally related compounds in public databases (e.g., ChEMBL, PubChem) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.